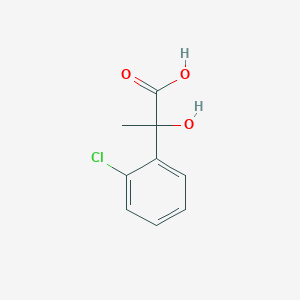
2-(2-Chlorophenyl)-2-hydroxypropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-2-hydroxypropionic acid is an organic compound with the molecular formula C9H9ClO3 It is a derivative of propionic acid, where the hydrogen atom on the alpha carbon is replaced by a 2-chlorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-hydroxypropionic acid can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions typically involve heating the mixture under reflux and using a strong base such as sodium hydroxide.
Another method involves the use of 2-chlorophenylacetic acid as a starting material. This compound can be converted to this compound through a series of reactions, including halogenation, hydrolysis, and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2-hydroxypropionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-(2-chlorophenyl)-2-oxopropionic acid, while reduction can produce 2-(2-chlorophenyl)-2-propanol.
Scientific Research Applications
2-(2-Chlorophenyl)-2-hydroxypropionic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-hydroxypropionic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, affecting their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)-2-hydroxypropionic acid: Similar structure but with a bromine atom instead of chlorine.
2-(2-Fluorophenyl)-2-hydroxypropionic acid: Similar structure but with a fluorine atom instead of chlorine.
2-(2-Methylphenyl)-2-hydroxypropionic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(2-Chlorophenyl)-2-hydroxypropionic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins and enzymes.
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-9(13,8(11)12)6-4-2-3-5-7(6)10/h2-5,13H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXPENITPLXFLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
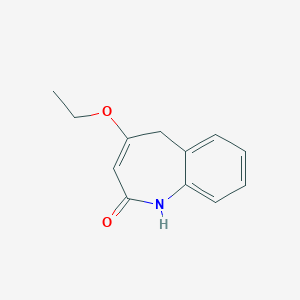
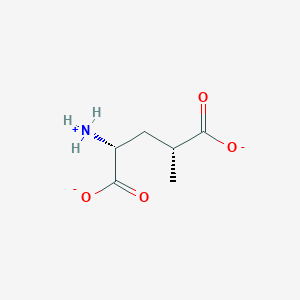
![(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B62175.png)

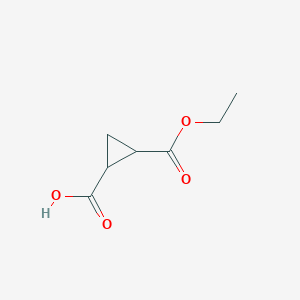

![[2-[[butyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B62183.png)

![6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one](/img/structure/B62185.png)

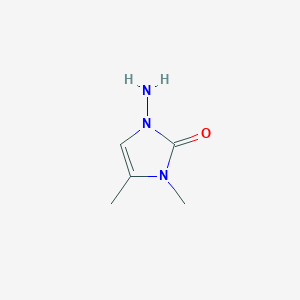
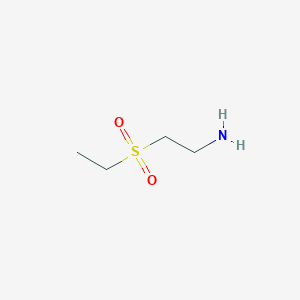

![N-[3-(3-aminopropoxy)phenyl]acetamide](/img/structure/B62198.png)
